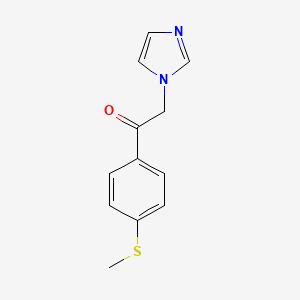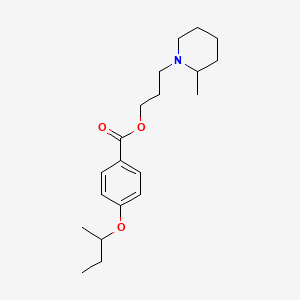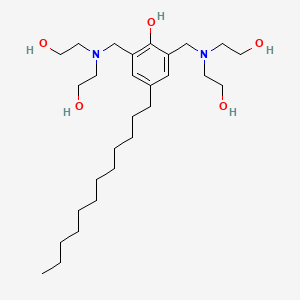
Boc-Val-Tyr-OBzl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Val-Tyr-OBzl, also known as (S)-benzyl 2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)-3-(4-hydroxyphenyl)propanoate, is a synthetic peptide derivative. It is composed of valine (Val) and tyrosine (Tyr) residues, with a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a benzyl (OBzl) ester on the carboxyl terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Tyr-OBzl typically involves the following steps:
Protection of Amino Acids: The amino group of valine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Coupling Reaction: The protected valine (Boc-Val) is then coupled with tyrosine (Tyr) using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Esterification: The carboxyl group of tyrosine is esterified with benzyl alcohol (OBzl) using a reagent like benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection: Using industrial-grade Boc2O and sodium hydroxide for the protection of valine.
Automated Coupling: Employing automated peptide synthesizers for the coupling reaction to ensure high yield and purity.
Efficient Esterification: Utilizing continuous flow reactors for the esterification step to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Boc-Val-Tyr-OBzl undergoes various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.
Hydrogenation: Reduction of the benzyl ester to the corresponding carboxylic acid using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions at the benzyl ester group to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Hydrogenation: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst in a solvent like ethanol.
Substitution: Benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Free Amine: Obtained after deprotection of the Boc group.
Carboxylic Acid: Formed after hydrogenation of the benzyl ester.
Substituted Derivatives: Various derivatives depending on the nucleophile used in substitution reactions.
科学的研究の応用
Boc-Val-Tyr-OBzl has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.
Drug Delivery: Incorporated into peptide-based hydrogels for controlled drug release.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein folding.
Material Science: Utilized in the development of peptide-based nanomaterials and hydrogels for tissue engineering and wound healing.
作用機序
The mechanism of action of Boc-Val-Tyr-OBzl involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Acts as a competitive inhibitor for enzymes that recognize the valine-tyrosine sequence.
Signal Transduction: Modulates signaling pathways by interacting with receptors and proteins involved in cellular communication.
Protein Binding: Binds to specific proteins, altering their conformation and activity.
類似化合物との比較
Similar Compounds
Boc-Tyr-OBzl: Similar structure but lacks the valine residue.
Boc-Val-Tyr-OH: Similar structure but without the benzyl ester group.
Boc-Val-Tyr-OMe: Similar structure but with a methyl ester instead of a benzyl ester.
Uniqueness
Boc-Val-Tyr-OBzl is unique due to its combination of valine and tyrosine residues with both Boc and benzyl ester protecting groups. This combination provides enhanced stability and versatility in peptide synthesis compared to other similar compounds .
特性
分子式 |
C26H34N2O6 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
benzyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate |
InChI |
InChI=1S/C26H34N2O6/c1-17(2)22(28-25(32)34-26(3,4)5)23(30)27-21(15-18-11-13-20(29)14-12-18)24(31)33-16-19-9-7-6-8-10-19/h6-14,17,21-22,29H,15-16H2,1-5H3,(H,27,30)(H,28,32)/t21-,22-/m0/s1 |
InChIキー |
YKJPBCNBEIHLEF-VXKWHMMOSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


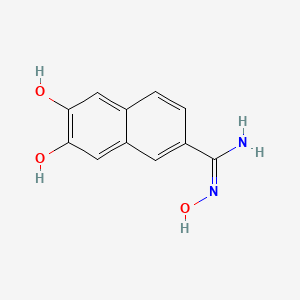

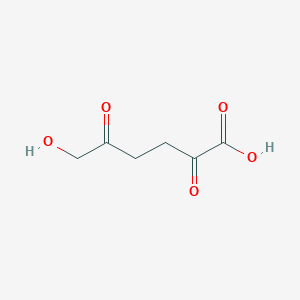

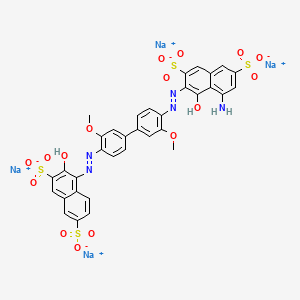


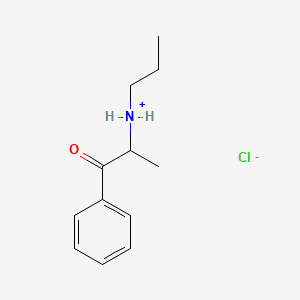
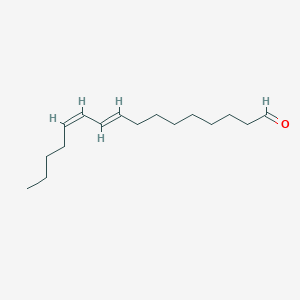
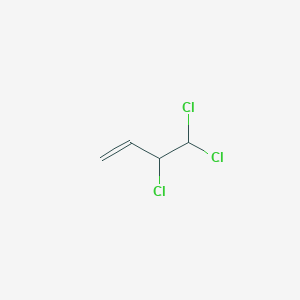
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
